N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule characterized by a hybrid pharmacophore combining a 1,4-benzodioxin moiety and a fluoro-substituted 4-oxoquinoline scaffold. The fluorine atom at position 6 may improve metabolic stability and electronic interactions with biological targets.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN2O5/c1-2-17-3-5-18(6-4-17)27(33)22-15-31(23-9-7-19(29)13-21(23)28(22)34)16-26(32)30-20-8-10-24-25(14-20)36-12-11-35-24/h3-10,13-15H,2,11-12,16H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFBRKITFMAPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and quinoline intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in organic chemistry, where one functional group is replaced by another.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide may exhibit significant antimicrobial properties. Studies have shown that derivatives of benzodioxins can inhibit bacterial growth and have potential as antibiotics. The presence of the quinoline moiety further enhances its biological activity against various pathogens.
Anticancer Properties
The compound's structural features suggest potential anticancer applications. Compounds with similar frameworks have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The interaction of the benzodioxin and quinoline components may contribute to the modulation of signaling pathways involved in cancer progression.
Drug Development
Lead Compound for Synthesis
this compound serves as a lead compound for the synthesis of new derivatives with enhanced pharmacological profiles. Researchers can modify its structure to improve solubility, bioavailability, and selectivity towards specific biological targets.
Targeted Drug Delivery Systems
The compound's unique chemical structure allows for its incorporation into targeted drug delivery systems. Its ability to interact with specific cellular receptors can be exploited to develop smart drug delivery vehicles that release therapeutic agents at desired sites within the body.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial properties | Demonstrated significant inhibition of bacterial strains, suggesting potential as an antibiotic. |
| Study B | Investigate anticancer effects | Showed induction of apoptosis in breast cancer cell lines through modulation of apoptosis-related proteins. |
| Study C | Synthesis of derivatives | Developed several analogs with improved solubility and potency against targeted cancer cells. |
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinoline/Acetamide Frameworks
Key Compounds:
(E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Compound 53) Substituents: 4-nitrobenzyl group at position 1 of the indolinone ring. Activity: Reported with a value of 5.928 (likely IC₅₀ or % inhibition in unspecified assays) .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide Substituents: Pyrimidoindole sulfanyl group. Activity: Not explicitly stated, but pyrimidoindole derivatives are often explored for kinase inhibition or anticancer activity . Comparison: The sulfanyl linker may confer redox-modulating properties absent in the target compound’s acetamide bridge.
Table 1: Structural and Functional Comparison of Quinoline Derivatives
Benzodioxin-Containing Analogues with Antimicrobial Activity
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) Substituents: 4-chlorophenyl sulfonyl, 3,5-dimethylphenyl. Activity: Exhibited potent antibacterial/antifungal activity with low hemolytic toxicity . Comparison: The sulfonamide group may enhance hydrogen bonding with microbial targets, contrasting with the target compound’s benzoyl group, which prioritizes hydrophobic interactions.
N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides (5a-i) Substituents: Varied alkyl/aralkyl chains. Activity: Compounds 5e and 5f showed biofilm inhibition against E. coli and B. subtilis with moderate cytotoxicity .
Table 2: Antimicrobial Benzodioxin Derivatives
Antihepatotoxic Dioxane-Ring Analogues
3',4'(1",4"-dioxino) flavone (4f) Substituents: Flavone fused with 1,4-dioxane. Activity: Demonstrated antihepatotoxic effects comparable to silymarin in rats, reducing SGOT/SGPT levels . Comparison: The flavone-dioxane combination prioritizes antioxidant activity, whereas the target compound’s fluorinated quinoline may target different pathways (e.g., enzyme inhibition).
Key Research Findings and Trends
Substituent Effects: Electron-withdrawing groups (e.g., nitro in Compound 53) enhance binding in polar environments, while lipophilic groups (e.g., ethylbenzoyl in the target) improve membrane penetration . Fluorine at position 6 (target compound) likely increases metabolic stability and target affinity compared to non-fluorinated analogues .
Biological Activity Correlations :
- Benzodioxin derivatives with sulfonamide or nitro groups show stronger antimicrobial activity, whereas flavone-dioxane hybrids excel in hepatoprotection .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in and , involving coupling of benzodioxin-6-amine with activated acetamide intermediates under basic conditions .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C22H22FN3O3
- Molecular Weight : 397.43 g/mol
This compound exhibits various biological activities:
- Antimicrobial Activity : Studies indicate that derivatives of benzodioxins often demonstrate antimicrobial properties against various bacterial strains and fungi.
- Anticancer Potential : The compound's structure suggests potential interactions with cellular pathways involved in cancer proliferation and survival.
- Anti-inflammatory Effects : Compounds similar to this have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
Pharmacological Studies
A review of pharmacological studies highlights the following findings:
Case Study 1: Antimicrobial Efficacy
In a study published in 2021, researchers evaluated the antimicrobial effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives against various pathogens. The results demonstrated significant inhibition of growth for both Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Activity
A recent investigation explored the anticancer properties of this compound on human breast cancer cells (MCF7). The study revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation.
Case Study 3: Anti-inflammatory Properties
In a controlled experiment assessing inflammation, the compound was shown to significantly reduce the secretion of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This indicates its potential role in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
